(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286208-10-3
VCID: VC4077938
InChI: InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1
SMILES: C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.66

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286208-10-3

Cat. No.: VC4077938

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.66

* For research use only. Not for human or veterinary use.

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride - 1286208-10-3

Specification

CAS No. 1286208-10-3
Molecular Formula C10H12ClFN2O3
Molecular Weight 262.66
IUPAC Name (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1
Standard InChI Key GZDMJISBKJVZFO-OGFXRTJISA-N
Isomeric SMILES C1CNC[C@@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
SMILES C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Canonical SMILES C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-fluoro-6-nitrophenoxy group. The (R) configuration at the 3-position confers stereochemical specificity, which is critical for its biological interactions and synthetic utility. The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or partially aqueous media .

Key Structural Features:

  • Molecular Formula: C₁₀H₁₂ClFN₂O₃

  • Molecular Weight: 262.66 g/mol

  • IUPAC Name: (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for the pyrrolidine ring protons appear between δ 2.1–3.5 ppm, while aromatic protons from the 2-fluoro-6-nitrophenyl group resonate at δ 7.2–8.1 ppm.

  • ¹³C NMR: The nitro group (C-NO₂) exhibits a characteristic peak near δ 150 ppm, and the fluorinated carbon (C-F) appears at δ 160–165 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. A C-F stretch is observed at 1,100–1,250 cm⁻¹ .

Mass Spectrometry (MS):

  • The molecular ion peak [M+H]⁺ is detected at m/z 263.1, with fragmentation patterns consistent with loss of HCl (Δ m/z 36) and NO₂ (Δ m/z 46) .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from 2-fluoro-6-nitrophenol and a pyrrolidine precursor. A representative pathway includes:

  • Alkylation of 2-Fluoro-6-Nitrophenol:
    Reaction with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (K₂CO₃ or NaOH) yields the phenoxy-pyrrolidine intermediate .

    C₆H₃F(NO₂)O⁻ + C₄H₈NCl → C₁₀H₁₁FN₂O₃ + Cl⁻\text{C₆H₃F(NO₂)O⁻ + C₄H₈NCl → C₁₀H₁₁FN₂O₃ + Cl⁻}
  • Resolution of Enantiomers:
    Chiral chromatography or enzymatic resolution separates the (R) and (S) enantiomers. The (R) enantiomer is isolated with >99% enantiomeric excess (ee) using amylose-based chiral stationary phases .

  • Salt Formation:
    Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability .

Optimization Challenges

  • Nitro Group Reactivity: Competing reduction or decomposition of the nitro group during synthesis necessitates controlled reaction conditions (e.g., low temperature, inert atmosphere) .

  • Stereochemical Purity: Kinetic resolution techniques or asymmetric catalysis are required to avoid racemization, particularly during alkylation .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water12–15 mg/mL (25°C)
Melting Point198–202°C (decomposes)
logP (Octanol-Water)1.2 ± 0.3

The compound exhibits moderate hydrophilicity due to the hydrochloride salt, facilitating its use in polar solvents. It is stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >200°C, releasing NOₓ and HF gases .

Reactivity Profile

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding (R)-3-(2-fluoro-6-aminophenoxy)pyrrolidine, a precursor for further functionalization .

  • Electrophilic Substitution: The fluorine atom directs electrophiles (e.g., nitronium ions) to the meta position relative to the phenoxy group .

Applications in Pharmaceutical Research

Intermediate in Antitubercular Agents

The compound’s nitroimidazole-like structure aligns with scaffolds used in tuberculosis therapeutics. Derivatives of (R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine have shown promise in inhibiting Mycobacterium tuberculosis growth by targeting nitroreductase-activated prodrugs .

Radiopharmaceutical Synthesis

The fluorine-18 isotopologue (¹⁸F-labeled analog) is explored for positron emission tomography (PET) imaging. The ²-fluoro substituent enables facile ¹⁸F incorporation via nucleophilic aromatic substitution, targeting biomarkers in neurodegenerative diseases .

GHS HazardCodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory RiskH335Employ fume hoods

Disposal Considerations

Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl and HF emissions. Aqueous wastes require pretreatment with reducing agents (e.g., NaHSO₃) to degrade nitro groups .

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